molecular formula C17H25ClFN3O2 B2473836 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride CAS No. 2470437-99-9

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride

Cat. No.: B2473836
CAS No.: 2470437-99-9
M. Wt: 357.85
InChI Key: CFMADGDUXWFQQH-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide; hydrochloride is a structurally complex small molecule characterized by a fluorinated aromatic core, an acetamide linker, and an eight-membered 2-oxoazocan heterocycle. The compound’s hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications . Key structural elements include:

  • The aminomethyl moiety (–CH₂NH₂) may participate in hydrogen bonding or serve as a site for derivatization .
  • 2-(2-Oxoazocan-1-yl)acetamide: The azocan ring (an eight-membered lactam) introduces conformational flexibility and unique spatial geometry compared to smaller heterocycles (e.g., piperidine or oxadiazolidinone). The ketone at the 2-position may engage in dipole interactions or act as a hydrogen bond acceptor .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2.ClH/c18-15-9-13(10-19)6-7-14(15)11-20-16(22)12-21-8-4-2-1-3-5-17(21)23;/h6-7,9H,1-5,8,10-12,19H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMADGDUXWFQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)NCC2=C(C=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₈ClFN₃O₂
  • Molecular Weight : 317.77 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific protein targets, potentially influencing processes such as cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound show significant antitumor activity:

  • In Vitro Studies : Compounds with similar structural features have demonstrated potent inhibitory effects on tumor cell lines. For instance, one study reported an IC₅₀ value of 1.30 μM against HepG2 cells, indicating strong antiproliferative properties compared to standard treatments like SAHA (IC₅₀ = 17.25 μM) .
  • In Vivo Studies : In xenograft models, compounds exhibiting structural similarities showed tumor growth inhibition rates (TGI) exceeding 48%, suggesting potential for therapeutic applications in oncology .

Mechanistic Insights

The antitumor effects are hypothesized to result from the induction of apoptosis and cell cycle arrest at the G2/M phase. This is supported by studies demonstrating that these compounds can enhance the efficacy of existing chemotherapeutic agents, such as taxol and camptothecin, when used in combination therapies .

Case Studies

  • Study on HDAC Inhibition :
    • A related compound demonstrated selectivity for class I HDACs (HDAC1, 2, and 3), with a notable IC₅₀ of 95.48 nM against HDAC3. The study highlighted the potential of fluorinated derivatives in enhancing selectivity and potency against specific cancer types .
  • Apoptosis Induction :
    • Research indicated that treatment with similar compounds resulted in significant apoptosis in cancer cell lines, further supporting their role as potential therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The 2-oxoazocan ring in the target compound provides a larger, more flexible scaffold compared to five-membered heterocycles (e.g., triazole , oxadiazolidinone ). This may enhance binding to targets requiring extended interaction surfaces.

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and stronger electronegativity (vs. chlorine in U-51754 ) may reduce steric hindrance and alter electronic interactions with target proteins. Aminomethyl Group: Unique to the target compound, this moiety is absent in analogs like III-38 or U-51754 , suggesting divergent binding mechanisms or solubility profiles.

Salt Form :

  • The hydrochloride salt improves solubility over neutral analogs (e.g., III-38 ), a critical factor in drug formulation .

Research Findings and Implications

This contrasts with rigid analogs like oxadiazolidinones, which adopt fixed conformations .

Hydrogen Bonding Potential: The 2-oxo group and aminomethyl moiety may form hydrogen bonds with catalytic residues in enzymes (e.g., HDAC zinc-binding sites ), analogous to the acetamide-triazole interactions observed in InhA inhibitors .

Metabolic Stability: The ortho-fluorine on the phenyl ring likely reduces oxidative metabolism via cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs (e.g., dichlorophenyl derivatives in U-51754 ).

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